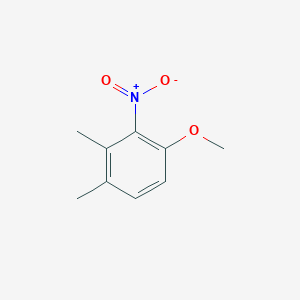![molecular formula C10H12N2O B13439683 ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is a compound with a unique bicyclic structure. It is derived from bicyclo[4.2.0]octa-1,3,5-triene, a compound known for its interesting chemical properties and potential applications in various fields. The presence of the urea group in this compound adds to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with a suitable urea derivative. One common method involves the use of a rhodium(I) complex as a catalyst to facilitate the reaction between terminal aryl alkynes and the bicyclic compound . The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation under reduced pressure are employed to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the bicyclic structure allows the compound to fit into specific binding sites, modulating the function of enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Benzocyclobutene: Another bicyclic compound with similar structural features.
Benzocyclobutane: Shares the bicyclic framework but differs in the functional groups attached.
1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene with different reactivity.
Uniqueness
({Bicyclo[420]octa-1,3,5-trien-7-yl}methyl)urea stands out due to the presence of the urea group, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethylurea |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2,(H3,11,12,13) |
Clave InChI |
QNQUHZSHCOJNRO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C21)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


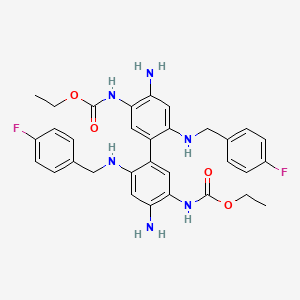
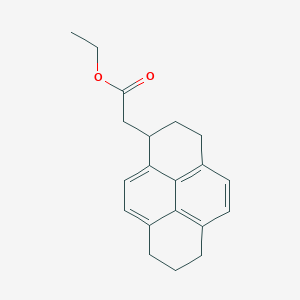
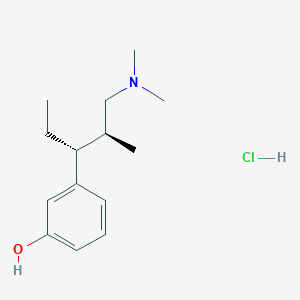
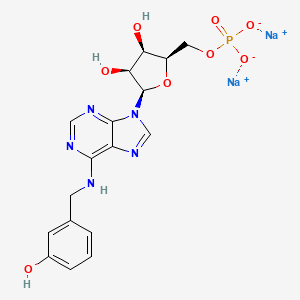
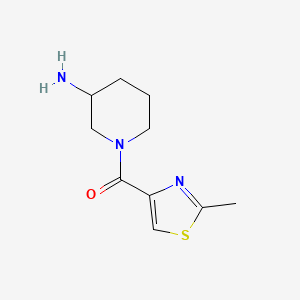
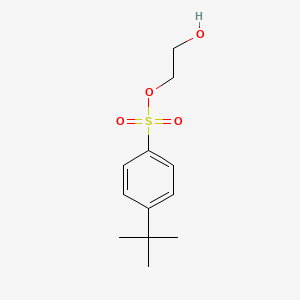
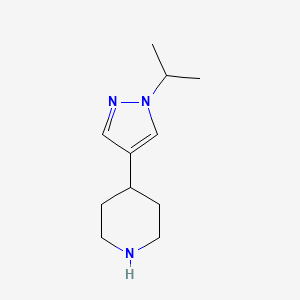
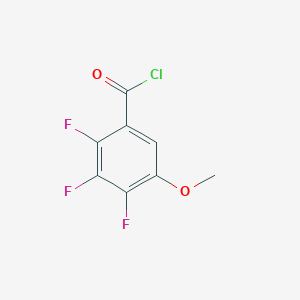

![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
